molecular formula C29H27NO6S B14956201 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(3-{[4-(methylsulfanyl)phenyl]carbonyl}-1-benzofuran-5-yl)oxy]ethanone

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(3-{[4-(methylsulfanyl)phenyl]carbonyl}-1-benzofuran-5-yl)oxy]ethanone

Cat. No.: B14956201
M. Wt: 517.6 g/mol
InChI Key: ZGLGAMHHKCAGPM-UHFFFAOYSA-N
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Description

1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE is a complex organic compound that features a tetrahydroisoquinoline core, a benzofuran moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the benzofuran moiety: This step involves the formation of the benzofuran ring, which can be synthesized via the cyclization of a 2-hydroxyphenyl ketone derivative.

    Attachment of the benzoate ester: The final step involves esterification, where the benzofuran derivative is reacted with a benzoic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alcohols.
  • Substitution products depend on the nucleophile used.

Scientific Research Applications

1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: Its derivatives may be used in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(BENZOYL)ETHAN-1-ONE: Lacks the benzofuran moiety.

    1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(BENZOFURAN-5-YL)ETHAN-1-ONE: Lacks the benzoate ester.

Uniqueness: 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE is unique due to the presence of both the benzofuran moiety and the benzoate ester, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C29H27NO6S

Molecular Weight

517.6 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[[3-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]oxy]ethanone

InChI

InChI=1S/C29H27NO6S/c1-33-26-12-19-10-11-30(15-20(19)13-27(26)34-2)28(31)17-35-21-6-9-25-23(14-21)24(16-36-25)29(32)18-4-7-22(37-3)8-5-18/h4-9,12-14,16H,10-11,15,17H2,1-3H3

InChI Key

ZGLGAMHHKCAGPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC4=C(C=C3)OC=C4C(=O)C5=CC=C(C=C5)SC)OC

Origin of Product

United States

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